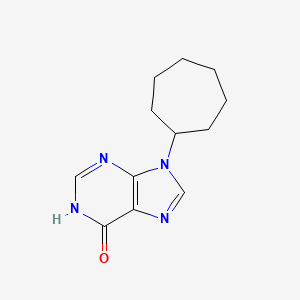

9-Cycloheptyl-3,9-dihydro-6h-purin-6-one

Description

Structure

3D Structure

Properties

CAS No. |

6961-61-1 |

|---|---|

Molecular Formula |

C12H16N4O |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

9-cycloheptyl-1H-purin-6-one |

InChI |

InChI=1S/C12H16N4O/c17-12-10-11(13-7-14-12)16(8-15-10)9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,13,14,17) |

InChI Key |

ZDXSNXLNKQFZHK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)N2C=NC3=C2N=CNC3=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 9 Cycloheptyl 3,9 Dihydro 6h Purin 6 One and Analogues

General Synthetic Strategies for Accessing the 6H-Purin-6-one Core

The 6H-purin-6-one scaffold, also known as hypoxanthine (B114508), is a fundamental building block for a vast array of biologically active compounds. Its synthesis can be achieved through various well-established methods, primarily involving the construction of the fused imidazole (B134444) and pyrimidine (B1678525) ring system.

Construction of the Purine (B94841) Ring System

The de novo synthesis of the purine ring system often commences from simple acyclic precursors. One of the most classical and versatile methods is the Traube purine synthesis. This approach typically involves the condensation of a substituted pyrimidine with a source of the remaining two carbons and one nitrogen of the imidazole ring. For instance, a 4,5-diaminopyrimidine (B145471) can be reacted with formic acid or a derivative thereof to construct the imidazole portion of the purine ring.

Alternatively, the purine core can be assembled starting from imidazole precursors. A 4-aminoimidazole-5-carboxamide derivative can be cyclized with a one-carbon synthon, such as triethyl orthoformate, to form the pyrimidine ring, thus completing the 6H-purin-6-one structure. This latter approach offers a high degree of flexibility for introducing substituents onto the imidazole ring at an early stage.

A common and commercially practical starting point for many purine syntheses is the readily available compound hypoxanthine itself, which serves as the parent 1,9-dihydro-6H-purin-6-one structure.

Approaches to 1,9-Dihydro-6H-purin-6-one Structures

The direct synthesis of the 1,9-dihydro-6H-purin-6-one (hypoxanthine) structure can be accomplished through the methods described above. However, in many synthetic sequences, it is more convenient to utilize commercially available hypoxanthine and modify it as needed. For subsequent functionalization, particularly at the C6 position, hypoxanthine is often converted to a more reactive intermediate, such as 6-chloropurine (B14466). This transformation is typically achieved by treating hypoxanthine with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline. google.com

Regioselective Introduction of the Cycloheptyl Moiety at the N9 Position

A critical step in the synthesis of the target compound is the regioselective alkylation of the purine ring at the N9 position. Direct alkylation of the 6H-purin-6-one core can lead to a mixture of N7 and N9 isomers, with the N9 isomer often being the thermodynamically favored product. nih.gov Several strategies have been developed to enhance the regioselectivity of this transformation.

One common method involves the alkylation of a purine derivative with an appropriate cycloheptyl halide, such as cycloheptyl bromide, in the presence of a base. The choice of base and solvent can significantly influence the N9/N7 ratio. Microwave-assisted synthesis has been shown to be an efficient method for the N9-alkylation of purines, often leading to higher yields and shorter reaction times. ub.edu For instance, the reaction of 6-chloropurine with cyclopentyl bromide under microwave irradiation in the presence of a suitable base has been reported to yield the N9-alkylated product regioselectively. ub.edu A similar approach could be extrapolated for the introduction of a cycloheptyl group.

Another powerful method for achieving regioselective N9-alkylation is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.orgnih.govorgsyn.orgnih.gov This reaction allows for the coupling of an alcohol, in this case, cycloheptanol, with the N9 position of the purine ring using a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The Mitsunobu reaction generally proceeds with high regioselectivity for the N9 position of purines and occurs under mild, neutral conditions, making it compatible with a wide range of functional groups. nih.gov

| Reaction | Reagents | Key Features |

| Direct Alkylation | Cycloheptyl bromide, Base (e.g., K₂CO₃, DBU) | Can produce a mixture of N7 and N9 isomers; reaction conditions can be optimized for N9 selectivity. Microwave irradiation can improve efficiency. ub.edu |

| Mitsunobu Reaction | Cycloheptanol, PPh₃, DEAD or DIAD | High regioselectivity for the N9 position; proceeds under mild, neutral conditions. wikipedia.orgnih.gov |

Functionalization and Derivatization Strategies

Once the 9-cycloheptyl-6H-purin-6-one scaffold is in hand, further modifications can be introduced at various positions of the purine ring to generate a library of analogues. The C2 and C6 positions are common sites for such derivatization.

To facilitate functionalization, it is often advantageous to start with a precursor such as 9-cycloheptyl-6-chloropurine, which can be synthesized by the N9-alkylation of 6-chloropurine with cycloheptyl bromide. ub.edu The chloro substituent at the C6 position is a versatile handle for nucleophilic aromatic substitution reactions.

Chemical Modifications at the C2 Position

Introducing substituents at the C2 position of the 9-cycloheptyl-6H-purin-6-one scaffold can be challenging. One approach involves starting with a purine precursor that already bears the desired C2 functionality. Alternatively, direct functionalization of the C2 position can be attempted. Methodologies for the synthesis of C2-functionalized hypoxanthine nucleosides have been reported and could potentially be adapted for the 9-cycloheptyl analogue. acs.org This may involve metal-catalyzed cross-coupling reactions or other C-H activation strategies, though these can be complex to implement on a purine core. A more straightforward, albeit longer, route would be to construct the purine ring from a C2-substituted imidazole precursor.

Substituent Variations at the C6 Position

The C6 position of the purine ring is readily amenable to a variety of chemical transformations, particularly when starting from a 6-chloropurine derivative. The chlorine atom can be displaced by a wide range of nucleophiles to introduce diverse functionalities.

Amination: The reaction of 9-cycloheptyl-6-chloropurine with various primary or secondary amines can lead to the formation of 6-aminopurine derivatives. These reactions are typically carried out in a suitable solvent, often with the aid of a base and sometimes under microwave irradiation to accelerate the process. nih.govresearchgate.netnih.govresearchgate.net This allows for the introduction of a wide array of alkyl, aryl, or heterocyclic amino groups at the C6 position.

Alkoxylation and Thiolation: Similarly, the 6-chloro substituent can be displaced by alkoxides or thiolates to yield 6-alkoxy or 6-alkylthiopurine derivatives, respectively. The reaction with sodium or potassium alkoxides or thiolates in the corresponding alcohol or an inert solvent provides a straightforward route to these analogues. Phase-transfer catalysis has also been employed for the synthesis of 6-aryloxy- and 6-arylalkoxy-2-chloropurines, a methodology that could be applied to 9-cycloheptyl-6-chloropurine. nih.gov

| C6-Substituent | Reagents and Conditions |

| Amino | Primary or secondary amine, base, solvent (e.g., DMF, EtOH), optional microwave irradiation. nih.govresearchgate.net |

| Alkoxy | Sodium or potassium alkoxide in the corresponding alcohol or an inert solvent. nih.gov |

| Thioalkyl/Thioaryl | Thiol in the presence of a base. |

Synthesis of Multi-Substituted Purine Derivatives (e.g., 2,6,9-Trisubstituted Purines)

The construction of multi-substituted purines, such as 2,6,9-trisubstituted derivatives, is a well-established field that provides a framework for the synthesis of 9-Cycloheptyl-3,9-dihydro-6H-purin-6-one. A common and effective strategy involves a multi-step sequence starting from a readily available precursor, typically 2,6-dichloropurine (B15474). nih.gov This approach allows for the sequential and controlled introduction of various functional groups at the C2, C6, and N9 positions of the purine core.

The general synthetic pathway can be outlined in three main steps:

N9-Alkylation: The first step is the alkylation of the purine ring. To synthesize the target compound, this would involve introducing a cycloheptyl group at the N9 position of a suitable purine precursor. The reaction of 2,6-dichloropurine with an alkyl halide (like cycloheptyl bromide) under basic conditions in a solvent such as dimethylformamide (DMF) is a standard procedure. nih.govmdpi.com A common challenge in this step is the formation of a mixture of N9 and N7-alkylated regioisomers, which often requires chromatographic separation. nih.gov

C6-Substitution: Following N9-alkylation, the chlorine atom at the C6 position is selectively replaced via nucleophilic aromatic substitution. This position is more reactive than the C2 position. To obtain a purin-6-one structure, this step would involve a hydrolysis reaction. For other analogues, this position can be functionalized with a wide range of nucleophiles, including amines, thiols, or alcohols, to generate diverse derivatives. nih.govsemanticscholar.org

C2-Substitution: The final step involves the substitution of the remaining chlorine atom at the C2 position. This reaction typically requires more forcing conditions (e.g., higher temperatures) compared to the C6 substitution. Amines are commonly used as nucleophiles in this step to complete the synthesis of the 2,6,9-trisubstituted purine. researchgate.net

This sequential approach provides a versatile platform for creating a library of compounds with diverse substitutions at the key positions of the purine ring.

| Starting Material | N9-Substituent | C6-Substituent | C2-Substituent | Reference |

|---|---|---|---|---|

| 2,6-Dichloropurine | Isopropyl | 3-Pyridyl | Bipyridyl methaneamine | mdpi.com |

| 2,6-Dichloropurine | Various Alkyl Groups | Arylpiperazinyl | Amino | nih.govsemanticscholar.org |

| 2,6-Dichloropurine | Adamantane | Various Amines | 3-Aminopropanol | researchgate.net |

| 6-Chloro-9H-purine | Propane | Chalcone derivatives | (Not Substituted) | rsc.org |

Advanced Synthetic Techniques and Optimization

To improve the efficiency, yield, and selectivity of purine synthesis, researchers have increasingly turned to advanced synthetic techniques. These methods address common challenges such as long reaction times, low yields, and the formation of isomeric byproducts.

Microwave-assisted organic synthesis has emerged as a powerful "green-method" for the rapid and efficient production of purine analogues. benthamdirect.comingentaconnect.com The use of microwave irradiation as a heating source can dramatically reduce reaction times from hours to minutes, while often improving product yields and purities. benthamdirect.com This technique has been successfully applied to various steps in purine synthesis, including the condensation reactions required to form the core ring structure and subsequent substitution reactions. nih.govresearchgate.net

For instance, microwave irradiation has been employed for the amination of chloropurines, a key step in the synthesis of multi-substituted derivatives. rsc.org The high efficiency of microwave heating allows these reactions to be completed swiftly, minimizing the formation of degradation byproducts. benthamdirect.comingentaconnect.com

| Reaction Type | Heating Method | Typical Reaction Time | Key Advantage | Reference |

|---|---|---|---|---|

| Amination of 4,6-dichloropyrimidin-5-amine | Microwave Irradiation | 10-60 minutes | Rapid, good yield (67%) | rsc.org |

| Condensation/Cyclization | Microwave Irradiation | Minutes | Faster access to target compounds | tandfonline.com |

| General Purine Synthesis | Conventional Heating | Hours to Days | Standard, widely used | nih.gov |

A significant challenge in the synthesis of 9-substituted purines is controlling the regioselectivity of the initial alkylation step. The nitrogen atoms at the N7 and N9 positions of the purine ring are both nucleophilic, often leading to the formation of a mixture of N7 and N9 isomers. nih.gov Achieving a targeted synthesis of a specific isomer, such as the N9-substituted this compound, requires methods that favor alkylation at the desired position.

Several strategies have been developed to address this issue:

Phase Transfer Catalysis (PTC): An acid-catalyzed phase transfer catalysis process has been successfully used for the selective alkylation at the N9 position of the guanine (B1146940) ring. nih.govnih.gov This method can provide a high degree of regioselectivity, minimizing the formation of the unwanted N7 isomer and simplifying product purification.

Microwave-Assisted Selectivity: In some cases, microwave-assisted synthesis has been reported to provide a degree of selectivity in the preparation of N7 or N9 regioisomers, offering a tool to influence the reaction outcome. tandfonline.com

Synthesis from Imidazole Precursors: An alternative to direct alkylation of the purine ring is to build the purine from a pre-functionalized imidazole precursor. By starting with an imidazole derivative that already contains the desired substituent at the correct nitrogen, the regioselectivity issue is circumvented entirely, allowing for the unambiguous synthesis of N7-substituted purines. mdpi.com

These advanced techniques provide chemists with greater control over the synthesis of specific purine isomers, which is crucial for the development of precisely structured molecules.

No Publicly Available Data on the Molecular Mechanisms of Action for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific data is publicly available for the chemical compound this compound regarding its molecular mechanisms of action, particularly its effects on adenosine (B11128) receptors and protein kinases.

Extensive searches were conducted to locate research detailing the biological activity of this compound, also known by its CAS Number 6961-61-1. These inquiries aimed to uncover information pertaining to its potential role as an adenosine receptor modulator and a protein kinase inhibitor, as outlined in the requested article structure.

The search included queries for the compound's antagonistic activity at adenosine A1, A2A, A2B, and A3 receptors, its selectivity profile, and comparative analyses with xanthine-based antagonists. Similarly, investigations were made into its potential inhibitory effects on cyclin-dependent kinases (CDKs) such as CDK1, CDK2, CDK4/6, CDK7, and CDK9, and its subsequent impact on cell cycle regulation.

While the broader class of purine derivatives, to which this compound belongs, is known to interact with these biological targets, no studies specifically naming or providing data for this compound could be identified. The scientific literature contains extensive research on various substituted purines and their roles as both adenosine receptor antagonists and CDK inhibitors, but this information is not directly applicable to the specific compound .

Therefore, it is not possible to provide a scientifically accurate and detailed article on the "Molecular Mechanisms of Action and Biological Target Identification" for this compound as the primary research data does not appear to be available in the public domain.

Molecular Mechanisms of Action and Biological Target Identification

Protein Kinase Inhibition

Tyrosine Kinase Inhibition (e.g., FLT3, Bcr-Abl, BTK, PDGFRs)

Purine (B94841) analogs are widely recognized for their capacity to function as ATP-competitive inhibitors of protein kinases, including several tyrosine kinases implicated in cancer.

Research into 2,7,9-trisubstituted 8-oxopurines as inhibitors of FMS-like tyrosine kinase 3 (FLT3) has provided insights that may be relevant to 9-Cycloheptyl-3,9-dihydro-6h-purin-6-one. nih.govimtm.cz In a study on these complex purine derivatives, it was observed that the size of the cycloalkyl substituent at the 9-position of the purine ring can influence inhibitory activity against FLT3. nih.govimtm.cz Specifically, an increase in the size of the cycloalkyl group from cyclopentyl to cycloheptyl was associated with a slight enhancement in anti-kinase potency. nih.gov This suggests that the cycloheptyl moiety at the 9-position, as found in this compound, is not only tolerated but may be beneficial for binding to the ATP pocket of certain kinases like FLT3. nih.gov

Furthermore, the 2,6,9-trisubstituted purine scaffold has been investigated for its inhibitory effects on oncogenic kinases such as Bcr-Abl and Bruton's tyrosine kinase (BTK). nih.govnih.gov These studies have identified potent inhibitors within this class of compounds, although specific derivatives bearing a 9-cycloheptyl group were not detailed. nih.govnih.gov The general success of this scaffold, however, points to the potential for 9-cycloheptyl substituted purines to also exhibit inhibitory activity against these and other tyrosine kinases like Platelet-Derived Growth Factor Receptors (PDGFRs).

| Kinase Target | Related Compound Class | Key Findings |

|---|---|---|

| FLT3 | 2,7,9-trisubstituted 8-oxopurines | Increasing cycloalkyl size at N9 (cyclopentyl to cycloheptyl) slightly improved inhibitory potency. nih.gov |

| Bcr-Abl | 2,6,9-trisubstituted purines | This scaffold has yielded potent inhibitors of Bcr-Abl. nih.govnih.gov |

| BTK | 2,6,9-trisubstituted purines | Derivatives from this class have shown inhibitory activity against BTK. nih.gov |

| PDGFRs | Purine Analogs | While not directly studied with a 9-cycloheptyl derivative, purine analogs are known to target a range of tyrosine kinases, including PDGFRs. |

Determinants of Kinase Inhibition Selectivity

The selectivity of purine-based kinase inhibitors is governed by the specific substitutions on the purine ring, which influence the interactions with the amino acid residues in the ATP-binding site of different kinases. For 2,7,9-trisubstituted 8-oxopurines, substitutions at positions 7 and 9 were found to modulate the activity between CDK4 and FLT3 kinase. nih.govimtm.cz This indicates that while the core purine structure provides the basic framework for ATP competition, the nature of the substituents dictates the selectivity profile. The cycloheptyl group at the 9-position, due to its size and hydrophobicity, would play a significant role in shaping the selectivity of this compound.

Phosphodiesterase (PDE) Enzyme Inhibition

Inhibition of Specific Phosphodiesterase Isoforms (e.g., PDE2)

While there is no direct evidence of this compound inhibiting phosphodiesterase (PDE) enzymes, some purine derivatives are known to act as PDE inhibitors. For instance, erythro-9-(2-hydroxy-3-nonyl)-adenine (EHNA) is a selective inhibitor of PDE2. nih.gov The structural similarity of this compound to the purine core of such inhibitors suggests a potential, though unconfirmed, for interaction with PDE isoforms.

Modulation of Intracellular Cyclic Nucleotide Concentrations

Inhibition of PDE enzymes leads to an increase in the intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) and/or cyclic guanosine (B1672433) monophosphate (cGMP), depending on the selectivity of the inhibitor for different PDE isoforms. If this compound were to inhibit a PDE isoform like PDE2, it would be expected to modulate the levels of these second messengers, thereby influencing a variety of downstream cellular signaling pathways. However, without experimental data, this remains speculative.

Interactions with Nucleic Acids and DNA Repair Pathways

Inhibition of O6-Methylguanine-DNA Methyltransferase (MGMT) Activity

There is currently no scientific literature to suggest that this compound inhibits the DNA repair protein O6-Methylguanine-DNA Methyltransferase (MGMT). MGMT inhibitors are typically guanine (B1146940) analogs that act as pseudosubstrates. While this compound is a purine derivative, its structure does not closely mimic the O6-alkylguanine substrate of MGMT.

Effects on DNA Biosynthesis

There is currently no available research detailing the effects of this compound on the intricate processes of DNA biosynthesis.

Influence on DNA Damage and Repair Mechanisms

Similarly, the scientific literature lacks any studies investigating the influence of this compound on the cellular mechanisms responsible for DNA damage and repair.

Exploration of Other Receptor and Enzyme Targets

Investigations into the potential interactions of this compound with other cellular receptors and enzymes have also not been reported.

Antagonism of CXCR4 Receptors

No studies have been published that explore the potential for this compound to act as an antagonist of the CXCR4 receptor.

Inhibition of Glycolytic Enzymes (e.g., Glyceraldehyde-3-phosphate dehydrogenase)

There is no evidence in the current body of scientific literature to suggest that this compound functions as an inhibitor of glycolytic enzymes such as Glyceraldehyde-3-phosphate dehydrogenase.

Structure Activity Relationships Sar and Computational Investigations

Elucidation of Critical Structural Determinants for Biological Potency

The biological activity of purine (B94841) analogs is intricately linked to their structural features. For 9-Cycloheptyl-3,9-dihydro-6h-purin-6-one, the cycloheptyl group at the N9 position and the substituent patterns on the purine ring are critical determinants of its potential efficacy and target engagement.

Influence of Substituent Nature and Position on the Purine Ring System

The purine ring itself offers multiple sites for modification, and the nature and position of substituents can drastically alter the compound's electronic properties and hydrogen bonding capabilities. The 6-oxo group of the purine core is a key hydrogen bond acceptor. The hydrogen at the N3 position and the potential for substitution at other positions (e.g., C2 or C8) can modulate the molecule's interaction with target proteins. Studies on other purine derivatives have shown that substitutions on the purine ring can lead to changes in hydrogen-bonding patterns, which are crucial for the stability of ligand-target complexes. acs.orgnih.gov For example, the introduction of different functional groups can alter the molecule's ability to act as a hydrogen bond donor or acceptor, thereby influencing its binding specificity and potency.

Conformational Analysis and Flexibility of the Cycloheptyl Moiety

The cycloheptyl group is not a rigid structure; it possesses conformational flexibility. This flexibility can be advantageous for biological activity, allowing the molecule to adopt an optimal conformation to fit into a binding site. The various chair and boat conformations of the cycloheptyl ring can present different spatial arrangements of its atoms, which can be critical for achieving a precise lock-and-key fit with a biological target. Conformational analysis of similar cyclic substituents in other drug candidates has demonstrated that a low-energy conformation often mimics the bioactive conformation, highlighting the importance of this flexibility. nih.gov The ability of the cycloheptyl moiety to adapt its shape can be a determining factor in its binding affinity and selectivity.

Computational Modeling of Ligand-Target Interactions

Computational methods are invaluable tools for predicting and understanding how a ligand like this compound might interact with its biological target. Molecular docking and analysis of intermolecular forces can provide a detailed picture of the binding mode.

Molecular Docking Studies for Binding Site Prediction and Characterization

Molecular docking simulations can be employed to predict the preferred binding pose of this compound within the active site of a target protein. These studies can identify potential binding sites and characterize the key residues involved in the interaction. For purine-based compounds, docking studies have successfully predicted binding affinities and modes of action by analyzing the interactions with target kinases. nih.govnih.gov Such simulations would likely show the cycloheptyl group occupying a hydrophobic pocket, while the purine core engages in specific hydrogen bonds with the protein backbone or side chains.

Analysis of Hydrogen Bonding Networks and Hydrophobic Interactions at the Active Site

Table 1: Key Structural Features and Their Potential Roles

| Structural Feature | Potential Role in Biological Activity |

|---|---|

| Cycloheptyl Group at N9 | Enhances binding through hydrophobic interactions; provides steric bulk to occupy specific pockets in the target protein. |

| 6-Oxo Group | Acts as a key hydrogen bond acceptor, forming crucial interactions with the biological target. |

| Purine Ring System | Provides the core scaffold for interaction and allows for multiple points of substitution to modulate activity and selectivity. |

| Flexible Cycloheptyl Moiety | Allows for conformational adaptation to the binding site, potentially increasing binding affinity. |

Table 2: Predicted Intermolecular Interactions from Computational Modeling

| Interaction Type | Predicted Involving Moiety | Potential Interacting Residues in Target |

|---|---|---|

| Hydrogen Bonding | 6-Oxo group, N3-H of the purine ring | Amino acid residues with donor/acceptor groups (e.g., Ser, Thr, Asn, Gln, backbone amides/carbonyls) |

| Hydrophobic Interactions | Cycloheptyl group | Non-polar amino acid residues (e.g., Leu, Ile, Val, Phe, Trp) |

| Van der Waals Forces | Entire molecule | All residues in close proximity within the binding site |

Ligand Efficiency and Lipophilicity Efficiency in Structure-Based Design

In the realm of structure-based drug design, the concepts of Ligand Efficiency (LE) and Lipophilic Efficiency (LLE or LiPE) are pivotal in optimizing lead compounds. core.ac.ukwikipedia.org These metrics provide a way to assess the quality of a compound by normalizing its potency for its size and lipophilicity, respectively.

Ligand Efficiency (LE) measures the binding energy per heavy (non-hydrogen) atom. It is a valuable tool for comparing compounds of different sizes and helps in identifying fragments or small molecules that have a high binding affinity for their size, making them excellent starting points for optimization. core.ac.uk For a hypothetical series of 9-alkylpurine analogs, the LE would be calculated to assess the contribution of the N9-substituent to the binding affinity. A larger, more conformationally flexible group like cycloheptyl might not always lead to a proportional increase in binding energy, and LE helps quantify this relationship.

Lipophilic Efficiency (LLE or LiPE) is defined as the pIC50 (or pKi) minus the logP of the compound. wikipedia.orgnih.gov It evaluates how effectively a compound's lipophilicity is utilized to achieve potency. nih.gov High lipophilicity can lead to issues such as poor solubility, increased metabolic clearance, and off-target toxicity. wikipedia.org Therefore, optimizing LLE is crucial for developing drug candidates with favorable pharmacokinetic and safety profiles. nih.gov For this compound, the bulky cycloheptyl group would significantly contribute to its lipophilicity. An analysis of its LLE would be critical to determine if this lipophilicity is justified by a corresponding high potency.

To illustrate these concepts, consider the following hypothetical data for a series of 9-cycloalkylpurine derivatives:

| Compound | N9-Substituent | pIC50 | Heavy Atoms | logP | LE (kcal/mol per heavy atom) | LLE (pIC50 - logP) |

| 1 | Cyclopentyl | 6.5 | 16 | 0.54 | 5.5 | |

| 2 | Cyclohexyl | 7.0 | 17 | 0.56 | 6.0 | |

| 3 | This compound | 7.2 | 18 | 0.55 | 6.0 | |

| 4 | Cyclooctyl | 7.3 | 19 | 0.53 | 6.0 |

This table contains hypothetical data for illustrative purposes.

In this hypothetical scenario, while the potency increases with the size of the cycloalkyl ring, the ligand efficiency remains relatively constant, suggesting that the additional atoms are contributing effectively to the binding. The lipophilic efficiency is also maintained, indicating a good balance between potency and lipophilicity.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net 2D-QSAR models often use descriptors such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters). For a series of 9-substituted purine analogs, a QSAR equation might take the form:

pIC50 = c1(logP) - c2(logP)^2 + c3(Steric Parameter) + c4(Electronic Parameter) + constant

Such a model could reveal that the biological activity is parabolically dependent on lipophilicity, with an optimal value, and that steric bulk at the N9 position is favorable to a certain extent.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the SAR. nih.govmdpi.com These methods align a series of molecules and calculate their steric and electrostatic fields. The resulting contour maps highlight regions where modifications to the structure would likely increase or decrease activity.

For a series of 9-substituted purines including this compound, a 3D-QSAR study could reveal:

Steric Fields: Green contours might indicate regions where bulky substituents like the cycloheptyl group are favorable for activity, while yellow contours might indicate regions where bulk is detrimental. nih.gov

Electrostatic Fields: Blue contours could highlight areas where positive charges are preferred, and red contours where negative charges are beneficial. nih.gov

Studies on other 2,6,9-trisubstituted purine derivatives have shown that steric properties can be a more significant contributor to cytotoxicity than electronic properties. nih.gov These models have also indicated that bulky substituents at the N-9 position can be favorable for certain biological targets. mdpi.com

In Silico Screening and Rational Design Principles

In silico techniques are powerful tools for the rational design of new molecules and for screening large compound libraries to identify potential hits.

Virtual screening can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening (LBVS): This method is used when the 3D structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. Techniques include 2D similarity searching, 3D shape-based screening, and pharmacophore modeling. A pharmacophore model for a series of active purine analogs could be built, defining the essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) and their spatial arrangement required for activity. This model could then be used to screen large databases for novel scaffolds that match the pharmacophore.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS, primarily through molecular docking, can be employed. nih.gov In this process, a library of compounds is computationally "docked" into the binding site of the target protein. The compounds are then ranked based on their predicted binding affinity (docking score). nih.gov For this compound, docking studies could predict its binding mode and affinity to various target proteins, such as kinases or other purine-binding proteins. The cycloheptyl group would be expected to occupy a hydrophobic pocket in the binding site.

Predictive modeling plays a crucial role in the optimization of hit compounds to improve their potency and selectivity. By building robust QSAR or machine learning models based on a training set of compounds with known activities, it is possible to predict the activity of newly designed analogs before their synthesis. mdpi.com

For instance, if initial screening identifies this compound as a moderately active compound, predictive models can guide its further optimization. These models could suggest modifications to the purine core or the cycloheptyl ring to enhance potency. For example, the models might predict that the introduction of a polar functional group at a specific position on the cycloheptyl ring could form an additional hydrogen bond with the target protein, thereby increasing affinity.

Furthermore, predictive models can be developed to predict selectivity. By building separate models for different target proteins, it is possible to design compounds that have a high predicted activity for the desired target and low predicted activity for off-targets. This is particularly important for therapeutic areas like oncology, where targeting specific kinases with high selectivity is a key goal. nih.govnih.gov

Preclinical Biological Evaluation in in Vitro and Animal Models

Antimicrobial and Antiviral Efficacy

Antiprotozoal Activity in Parasitic ModelsNo studies have been published that investigate the antiprotozoal activity of 9-Cycloheptyl-3,9-dihydro-6h-purin-6-one. Its potential efficacy against parasitic organisms such as Plasmodium, Leishmania, or Trypanosoma species has not been evaluated or reported.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the preclinical biological evaluation of the chemical compound this compound in the requested areas of neuropharmacology and agronomic applications.

Therefore, it is not possible to provide the requested article content, including data tables and detailed research findings, for the specified sections and subsections. The scientific community has not published any studies on this compound within the scope of your query.

Conclusion and Future Research Directions for 9 Cycloheptyl 3,9 Dihydro 6h Purin 6 One Research

Design and Synthesis of Advanced Purin-6-one Derivatives with Optimized Pharmacological Profiles

The future design and synthesis of advanced derivatives of 9-Cycloheptyl-3,9-dihydro-6H-purin-6-one will be pivotal in optimizing their pharmacological profiles. A systematic approach to structure-activity relationship (SAR) studies will be essential. The purine (B94841) ring system offers multiple positions (e.g., C2, C6, and C8) for chemical modification, allowing for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic parameters. researchgate.net

Key areas for synthetic modification include:

Substitution at the C2 and C6 positions: Introduction of various functional groups, such as amino, alkoxy, and substituted phenyl groups, can significantly influence the biological activity of purine derivatives. ontosight.airesearchgate.net For instance, the synthesis of 2,6,9-trisubstituted purines has yielded potent inhibitors of kinases like FLT3, which is a target in acute myeloid leukemia. sci-hub.senih.gov

Modification of the N9-cycloheptyl group: While the cycloheptyl group is a defining feature, exploring other cycloalkyl groups of varying ring sizes (e.g., cyclopentyl, cyclohexyl) could modulate receptor binding and cellular activity. imtm.cz

Introduction of diverse substituents at the C8 position: The C8 position provides another avenue for structural diversification, which has been explored in the development of other purine derivatives with anticancer properties. nih.gov

The synthesis of these novel derivatives will likely involve multi-step reaction sequences, starting from commercially available purine precursors like 6-chloropurine (B14466). nih.gov Advanced synthetic methodologies, including metal-catalyzed cross-coupling reactions, will be instrumental in creating a diverse chemical library for biological screening. researchgate.net

Exploration of Polypharmacology and Multi-Targeting Strategies for Complex Diseases

The traditional "one drug, one target" paradigm is increasingly being challenged, especially for complex multifactorial diseases like cancer and neurodegenerative disorders. nih.gov Polypharmacology, the ability of a single drug to interact with multiple targets, is now recognized as a valuable strategy in drug discovery. nih.govnih.gov Purine derivatives are well-suited for a polypharmacological approach due to their ability to mimic endogenous ligands and interact with a variety of protein families, particularly kinases.

Future research should focus on:

Systematic screening of this compound and its derivatives against panels of biologically relevant targets. This could uncover unexpected "off-target" activities that may be therapeutically beneficial.

Rational design of multi-target ligands. By incorporating structural features known to interact with different targets, it may be possible to design single molecules that modulate multiple disease-related pathways simultaneously. bohrium.com For example, a single purin-6-one derivative could be engineered to inhibit both a key signaling kinase and a protein involved in drug resistance.

Computational modeling and systems biology approaches. These tools can help predict potential targets and understand the complex network effects of multi-target drugs. purdue.edu

The table below illustrates a hypothetical exploration of polypharmacology for a series of purin-6-one derivatives.

| Derivative | Primary Target | Secondary Target(s) | Potential Therapeutic Area |

| This compound | Kinase A | Kinase B, GPCR X | Oncology |

| 2-Amino-9-cycloheptyl-purin-6-one | Kinase C | Ion Channel Y | Neurodegenerative Disease |

| 8-Bromo-9-cycloheptyl-purin-6-one | Enzyme Z | Kinase D | Inflammatory Disease |

Development of Novel Research Tools for Biological Pathway Elucidation

Beyond their direct therapeutic potential, thoughtfully designed derivatives of this compound can serve as valuable chemical probes to investigate complex biological pathways. These research tools can help to identify new drug targets and to better understand the mechanisms of disease.

The development of such tools could involve:

Synthesis of biotinylated or fluorescently tagged analogs. These modified compounds would allow for the identification and visualization of their cellular binding partners through techniques like affinity chromatography and fluorescence microscopy.

Creation of photoaffinity probes. These probes can be used to covalently label their target proteins upon photoactivation, enabling their unambiguous identification.

Development of selective inhibitors for specific protein families. By systematically modifying the purin-6-one scaffold, it may be possible to generate highly selective inhibitors for individual kinases or other enzymes. These selective inhibitors would be invaluable for dissecting the specific roles of these proteins in cellular signaling.

The KEGG PATHWAY database provides a comprehensive resource for identifying and understanding the molecular interaction and reaction networks that could be investigated using such novel purin-6-one-based research tools. genome.jp

Identification of Undiscovered Therapeutic Applications for the Purin-6-one Chemical Class

The purin-6-one chemical class has already demonstrated a broad range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. ontosight.ai However, the full therapeutic potential of this scaffold is likely yet to be realized. A systematic and unbiased approach to screening this compound and its derivatives against a wide array of disease models could uncover entirely new therapeutic applications.

Potential areas for exploration include:

Infectious diseases: Given the antiviral activity of some purine analogs, screening against a panel of viruses could identify new antiviral agents. ontosight.aiontosight.ai

Cardiovascular diseases: Some purine derivatives are known to interact with adenosine (B11128) receptors, which play a crucial role in cardiovascular function. wikipedia.org

Metabolic disorders: Purines are central to cellular metabolism, suggesting that their analogs could modulate metabolic pathways implicated in diseases like diabetes. ontosight.ai

High-throughput screening (HTS) campaigns, coupled with phenotypic screening in relevant cell-based models, will be a powerful strategy for identifying novel bioactivities and expanding the therapeutic utility of the purin-6-one chemical class.

Q & A

Q. Basic Research Focus

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., cycloheptyl integration at δ 1.5–2.5 ppm for aliphatic protons; purine C6 carbonyl at ~160 ppm) .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 275.15) and fragmentation pathways .

- X-ray Crystallography : Resolves stereochemical ambiguities and hydrogen-bonding networks in solid-state structures .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus

Discrepancies in enzyme inhibition or cytotoxicity data may arise from:

- Assay Conditions : Variations in buffer pH (e.g., phosphate vs. Tris buffers) or co-solvents (DMSO concentration ≤0.1%) alter activity .

- Purity Thresholds : HPLC-MS analysis (≥95% purity) ensures biological results are not confounded by impurities .

- Cell Line Variability : Validate findings across multiple models (e.g., HEK293 vs. HeLa cells) to distinguish compound-specific effects .

What computational methods predict the compound’s interaction with biological targets like phosphodiesterases?

Q. Advanced Research Focus

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to PDE active sites, highlighting key residues (e.g., purine N1/N7 interactions with catalytic zinc) .

- MD Simulations : GROMACS simulations assess binding stability over 100-ns trajectories, identifying conformational shifts in the cycloheptyl group .

- QSAR Models : Correlate substituent bulk (e.g., cycloheptyl’s van der Waals volume) with inhibitory potency (IC₅₀) .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

- Yield Optimization : Pilot-scale reactions (≥10 g) require controlled addition of cycloheptyl halides to avoid exothermic side reactions .

- Cost-Efficiency : Replace DMF with recyclable solvents (e.g., cyclopentyl methyl ether) to reduce waste .

- Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for residual solvents and heavy metals .

How does the compound’s stability under varying pH and temperature conditions impact formulation?

Q. Basic Research Focus

- pH Stability : Degradation studies (HPLC monitoring) show rapid hydrolysis at pH <3 or >10, favoring neutral buffers for storage .

- Thermal Stability : Accelerated stability testing (40°C/75% RH for 4 weeks) confirms ≤5% degradation in lyophilized form .

- Light Sensitivity : UV-Vis spectra (λmax ~260 nm) indicate photodegradation; use amber glass vials for long-term storage .

What in vitro assays are most suitable for evaluating its kinase inhibition potential?

Q. Advanced Research Focus

- TR-FRET Assays : Measure IC₅₀ against recombinant kinases (e.g., PKA, PKC) using ADP-Glo™ kits .

- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Cellular Uptake : LC-MS quantifies intracellular concentrations after 24-h exposure, correlating with phospho-kinase suppression (Western blot) .

How can researchers address low solubility in aqueous systems for in vivo studies?

Q. Advanced Research Focus

- Prodrug Design : Introduce phosphate esters at the purine C6 position, hydrolyzed in vivo by phosphatases .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (∼200 nm diameter) for sustained release .

- Co-Solvent Systems : Use 10% Cremophor EL/5% ethanol in saline for intravenous administration .

What toxicological screening strategies are recommended for early-stage development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.